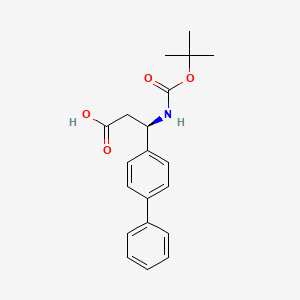

(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid, also known as Boc-L-phenylalanine, is a chemical compound that is widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other biological processes. Boc-L-phenylalanine has been extensively studied for its potential applications in various fields, including drug discovery, biotechnology, and materials science.

Applications De Recherche Scientifique

Stereocontrolled Synthesis

A key area of application involves the stereocontrolled synthesis of peptide isosteres, such as the hydroxyethylene dipeptide isostere corresponding to Phe–Phe. This is synthesized from (L)-phenylalanine, showcasing the utility of (R)-3-biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid derivatives in constructing complex amino acid sequences with precise stereochemical control (Nadin et al., 2001).

Organic Synthesis

The compound has also found applications in the domain of organic syntheses, particularly in the preparation of ketones, diazo compounds, and carbamates. These processes are crucial for the development of pharmaceuticals and fine chemicals, showcasing the versatility of (R)-3-biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid in facilitating complex organic transformations (Linder et al., 2003).

Propionic Acid Recovery

Another application area is in the recovery of propionic acid from aqueous waste streams and fermentation broths. Studies have explored the use of reactive extraction processes involving derivatives of (R)-3-biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid for the efficient recovery of propionic acid, an important carboxylic acid widely used in chemical industries (Keshav et al., 2009).

Enantioselective Synthesis

The compound's derivatives have also been applied in the enantioselective synthesis of biologically active sulfoxides from L-cysteine, indicating its role in generating compounds with potential therapeutic applications. This illustrates the compound's utility in synthesizing enantiomerically pure molecules, a critical aspect in the development of drugs with specific biological activities (Aversa et al., 2005).

Catalysis and Complexation

Further research has highlighted the compound's application in catalysis and complexation behaviors, particularly in rhodium-catalyzed hydroformylation reactions. This underscores its role in facilitating chemical reactions that are fundamental in industrial chemistry and materials science, contributing to the synthesis of complex organic molecules and polymers (Mikhel et al., 2011).

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLSFMKIYINIHZ-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)

![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)

![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)

![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)

![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)

![1-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2954421.png)